

Cinnamaldehyde oxime reaction mechanism with hydroxylamine

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Compound of Interest

Compound Name: *Cinnamaldehyde oxime*

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An In-Depth Technical Guide to the Reaction of Cinnamaldehyde with Hydroxylamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between cinnamaldehyde and hydroxylamine to form **cinnamaldehyde oxime**. It delineates the core reaction mechanism under both acidic and basic conditions, supported by detailed mechanistic diagrams. A compilation of quantitative data from various synthetic protocols is presented in tabular format for comparative analysis. Furthermore, this document includes detailed experimental procedures for the synthesis and characterization of **cinnamaldehyde oxime**, alongside a summary of its key physicochemical and spectroscopic properties. The potential biological significance of oximes, with a focus on their role as kinase inhibitors, is also discussed and visualized.

Introduction

Cinnamaldehyde, the primary constituent of cinnamon oil, is an α,β -unsaturated aromatic aldehyde renowned for its characteristic flavor and aroma. Its reaction with hydroxylamine, a nucleophilic reagent, yields **cinnamaldehyde oxime**, a compound of significant interest in synthetic and medicinal chemistry. Oximes, characterized by the $\text{R}_1\text{R}_2\text{C}=\text{NOH}$ functional group, serve as versatile intermediates in organic synthesis, notably in the Beckmann rearrangement to form amides.^{[1][2]} Moreover, the oxime moiety is recognized as a

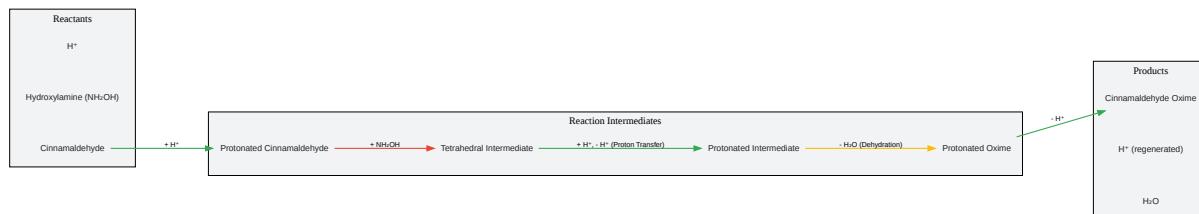
pharmacophore in numerous biologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory properties.^{[3][4]} This guide aims to provide a detailed technical examination of the formation of **cinnamaldehyde oxime**, covering its mechanistic underpinnings, synthesis, and characterization.

Reaction Mechanism: Cinnamaldehyde and Hydroxylamine

The formation of **cinnamaldehyde oxime** from cinnamaldehyde and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, which then dehydrates to form the final oxime product. The overall reaction rate and mechanism are highly dependent on the pH of the reaction medium, with distinct acid-catalyzed and base-promoted pathways.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of cinnamaldehyde. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine.^[5] The subsequent steps involve proton transfers to form a good leaving group (water) and its eventual elimination to yield the protonated oxime, which is then deprotonated to give the final product.^{[1][6]} The dehydration of the tetrahedral intermediate is typically the rate-determining step in the pH range of approximately 3 to 7.^[6]

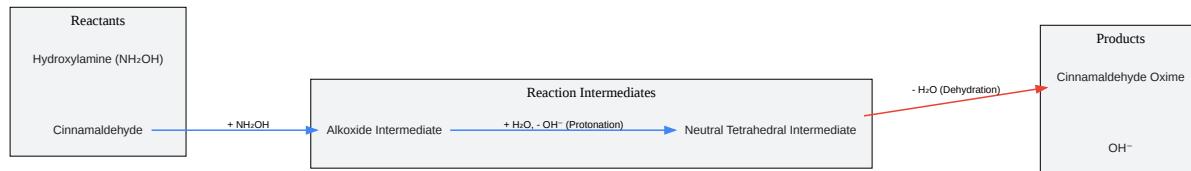


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Caption: Acid-catalyzed mechanism of **cinnamaldehyde oxime** formation.

Base-Promoted Mechanism

In a basic medium, the reaction does not typically involve catalysis in the classical sense but is promoted by the presence of a base. Hydroxylamine itself is a sufficiently strong nucleophile to attack the carbonyl carbon of cinnamaldehyde directly, without prior activation of the aldehyde. The base, such as sodium hydroxide or sodium carbonate, serves to neutralize the hydroxylamine hydrochloride often used as the starting material, liberating the free hydroxylamine.^[7] The base also facilitates the deprotonation steps in the formation and subsequent dehydration of the tetrahedral intermediate.

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Caption: Base-promoted mechanism of **cinnamaldehyde oxime** formation.

Quantitative Data Summary

The synthesis of **cinnamaldehyde oxime** can be achieved under various conditions, leading to a range of reported yields. The following table summarizes quantitative data from selected experimental protocols.

Reference	Base/Catalyst	Solvent	Temperature	Time	Yield (%)
PrepChem[5]	NaOH	Water	3 °C to RT	~30 min	70
Aliyu et al.[8]	K ₂ CO ₃	THF	Reflux	50 min	75-82 (for oxime ether)
Sharma et al. [7]	None (Mineral Water)	Methanol/Mineral Water	Room Temp.	~10 min	High (unspecified)

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydroxide[7]

This protocol describes a straightforward method for the preparation of **cinnamaldehyde oxime** using a strong base.

- Materials:

- Cinnamaldehyde (53.3 g, 0.40 mol)
- Hydroxylamine sulfate (39.1 g, 0.48 mol)
- Sodium hydroxide (17.7 g, 0.44 mol)
- Water (97.2 g)
- Toluene (for recrystallization)

- Procedure:

- A solution of hydroxylamine sulfate in 79.5 g of water is prepared.
- Cinnamaldehyde is added to the hydroxylamine sulfate solution.
- The mixture is cooled in an ice-water bath to 3 °C.
- A solution of sodium hydroxide in 17.7 g of water is added dropwise over 25 minutes, causing the precipitation of **cinnamaldehyde oxime**.
- The reaction mixture is allowed to warm to room temperature.
- The crude product is collected by filtration.
- The crude product is recrystallized from toluene to yield pure **cinnamaldehyde oxime** as white crystals.

Protocol 2: One-Pot Synthesis of Cinnamaldehyde Oxime Ethers[9]

This protocol details a one-pot synthesis that generates the oxime in situ, followed by alkylation to form an oxime ether.

- Materials:

- Cinnamaldehyde (3.60 mmol)
- Hydroxylamine hydrochloride (3.60 mmol)
- Anhydrous Potassium Carbonate (5.6 mmol)
- Ethyl bromide (3.60 mmol)
- Tetrahydrofuran (THF, 100 mL)

- Procedure:

- A mixture of hydroxylamine hydrochloride, cinnamaldehyde, and ethyl bromide in THF is prepared.
- Excess anhydrous potassium carbonate is added to the mixture.
- The resulting mixture is stirred for 50 minutes to one hour (reaction progress can be monitored by TLC).
- Upon completion, the mixture is cooled to room temperature and poured into cold water.
- The product is extracted with chloroform, washed with water, and the solvent is removed under vacuum.
- The final oxime ether is purified by vacuum distillation.

Physicochemical and Spectroscopic Data

The accurate identification of **cinnamaldehyde oxime** is confirmed through its distinct physicochemical and spectroscopic properties.

Table 2: Physicochemical Properties of **Cinnamaldehyde Oxime**

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[9][10][11]
Molecular Weight	147.17 g/mol	[9][10][11]
IUPAC Name	(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine	[9]
CAS Number	13372-81-1	[9][10][11]

Table 3: Spectroscopic Data for **Cinnamaldehyde Oxime**

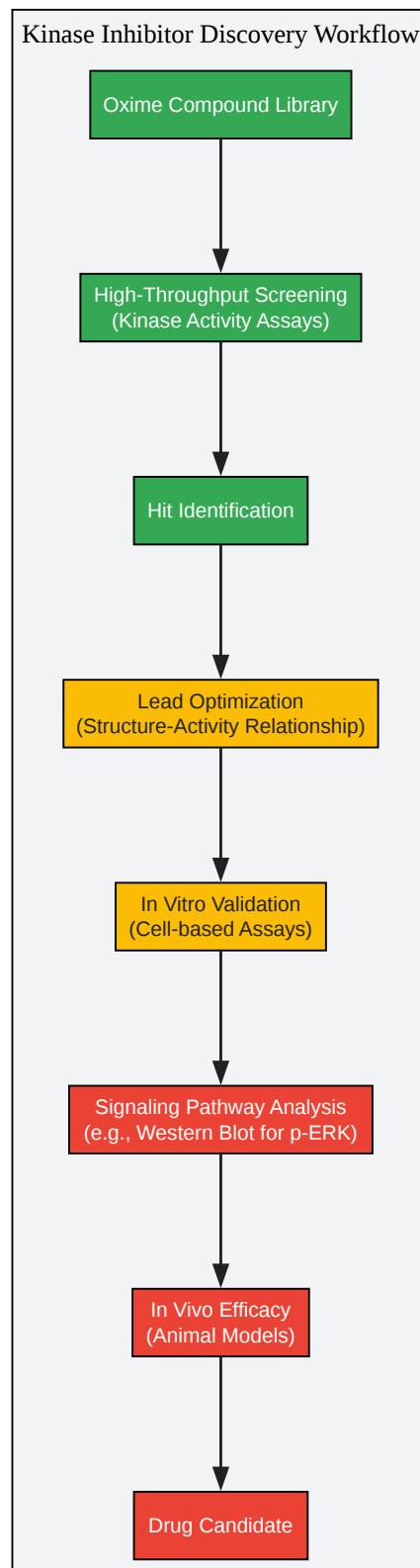
Spectroscopy	Wavenumber (cm ⁻¹)/Chemical Shift (ppm)	Reference
IR (KBr, cm ⁻¹)	3356 (O-H), 1630 (C=N), 976, 955 (C=C trans)	[12]
¹ H NMR (400 MHz, CDCl ₃ , δ ppm)	6.84 (d, 1H), 7.28-7.55 (m, 6H), 7.94 (t, 1H)	[12]
¹³ C NMR (100.5 MHz, CDCl ₃ , δ ppm)	121.5, 127.0, 128.8, 129.0, 135.7, 139.2, 152.0	[12]

Biological Significance and Potential Signaling Pathways

Oxime-containing compounds have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[3][4] The introduction of an oxime group can enhance the biological potency of parent compounds, attributed in part to the oxime's ability to act as both a hydrogen bond donor and acceptor.[3]

While specific signaling pathways for **cinnamaldehyde oxime** are not extensively detailed in the literature, many oxime derivatives have been identified as potent inhibitors of various kinases.[3] Kinase inhibition is a crucial mechanism in anticancer and anti-inflammatory therapies. The diagram below illustrates a generalized workflow of how an oxime-containing

compound might be identified and validated as a kinase inhibitor, a common objective in drug development.



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Caption: Generalized workflow for kinase inhibitor discovery.

For instance, certain aldoximes have been shown to induce apoptosis through the ERK1/2 and p38-MAPK signaling pathways.[\[13\]](#) This suggests that **cinnamaldehyde oxime** could potentially modulate similar cellular processes, warranting further investigation for its therapeutic applications.

Conclusion

The reaction of cinnamaldehyde with hydroxylamine provides an efficient route to **cinnamaldehyde oxime**, a valuable synthon and potential pharmacophore. The reaction mechanism is well-understood and can be controlled by adjusting the pH of the medium. The availability of straightforward and high-yielding synthetic protocols facilitates its accessibility for further research. Given the established biological activities of oximes, particularly as kinase inhibitors, **cinnamaldehyde oxime** represents a promising scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers and scientists to explore the chemistry and potential applications of this versatile compound.

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